Cas no 130549-78-9 (1-Butanone,1-(4-fluorophenyl)-4-[3-methyl-4-(1-oxopropoxy)-4-phenyl-1-piperidinyl]-,(3S-cis)- (9CI))
![1-Butanone,1-(4-fluorophenyl)-4-[3-methyl-4-(1-oxopropoxy)-4-phenyl-1-piperidinyl]-,(3S-cis)- (9CI) structure](https://it.kuujia.com/scimg/cas/130549-78-9x500.png)
130549-78-9 structure
Nome del prodotto:1-Butanone,1-(4-fluorophenyl)-4-[3-methyl-4-(1-oxopropoxy)-4-phenyl-1-piperidinyl]-,(3S-cis)- (9CI)
1-Butanone,1-(4-fluorophenyl)-4-[3-methyl-4-(1-oxopropoxy)-4-phenyl-1-piperidinyl]-,(3S-cis)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Butanone,1-(4-fluorophenyl)-4-[3-methyl-4-(1-oxopropoxy)-4-phenyl-1-piperidinyl]-,(3S-cis)- (9CI)
- [1-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-4-phenylpiperidin-4-yl] propanoate
- 1-(3-(4-fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine
- 1-Butanone,1-(4-fluorophenyl)-4-[3-methyl-4-(1-oxopropoxy)-4-phenyl-1-piperidinyl]-,(3S-cis)- ...
- 1-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-4-phenylpiperidin-4-yl propanoate
- FPMPP
- DTXSID00926796
- 130549-78-9
- 1-(3-(4-fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propanoxypiperidine
-
- Inchi: InChI=1S/C25H30FNO3/c1-3-24(29)30-25(21-8-5-4-6-9-21)15-17-27(18-19(25)2)16-7-10-23(28)20-11-13-22(26)14-12-20/h4-6,8-9,11-14,19H,3,7,10,15-18H2,1-2H3
- Chiave InChI: REXOMGWVBIKJKZ-UHFFFAOYSA-N
- Sorrisi: CCC(OC1(C2C=CC=CC=2)CCN(CCCC(C2C=CC(F)=CC=2)=O)CC1C)=O
Proprietà calcolate
- Massa esatta: 411.2211
- Massa monoisotopica: 411.221
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 9
- Complessità: 569
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 46.6Ų
Proprietà sperimentali
- Densità: 1.15
- Punto di ebollizione: 526°C at 760 mmHg
- Punto di infiammabilità: 271.9°C
- Indice di rifrazione: 1.564
- PSA: 46.61
1-Butanone,1-(4-fluorophenyl)-4-[3-methyl-4-(1-oxopropoxy)-4-phenyl-1-piperidinyl]-,(3S-cis)- (9CI) Letteratura correlata
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
130549-78-9 (1-Butanone,1-(4-fluorophenyl)-4-[3-methyl-4-(1-oxopropoxy)-4-phenyl-1-piperidinyl]-,(3S-cis)- (9CI)) Prodotti correlati
- 2411226-72-5(N-(2-benzylcyclopropyl)methyl-2-chloroacetamide)
- 1393562-83-8(4-Chloro-5-fluoropyridin-2-amine)
- 2228265-95-8(tert-butyl N-(1-{imidazo1,2-apyridin-3-yl}-2-oxoethyl)carbamate)
- 1804063-75-9(Ethyl 5-bromo-2-(2-chloropropanoyl)benzoate)
- 303998-80-3(4-Chloro-N-(4-chlorobenzyl)oxybenzenesulfonamide)
- 73075-43-1(5-Chloro-1,2,3,4-tetrahydroisoquinoline)
- 898764-14-2(1-(2-methoxyphenyl)-3,3-dimethylbutan-1-one)
- 57446-04-5(Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate)
- 20980-00-1(Ethanethioamide,N-(4-bromophenyl)-)
- 473713-83-6(Ethyl 3-[bis(2-methoxyethyl)amino]propanoate)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
